2-(Trifluoromethoxy)naphthalene-1-carboxaldehyde
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Overview
Description
2-(Trifluoromethoxy)naphthalene-1-carboxaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which also bears a carboxaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of 2-(Trifluoromethoxy)naphthalene-1-carboxaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)naphthalene-1-carboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include 2-(Trifluoromethoxy)naphthalene-1-carboxylic acid from oxidation, 2-(Trifluoromethoxy)naphthalene-1-methanol from reduction, and various substituted derivatives from substitution reactions.
Scientific Research Applications
2-(Trifluoromethoxy)naphthalene-1-carboxaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)naphthalene-1-carboxaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets, while the carboxaldehyde group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and result in specific effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Trifluoromethoxy)naphthalene-1-carboxaldehyde include:
- 2-(Trifluoromethoxy)naphthalene-1-carboxylic acid
- 1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene
Uniqueness
This compound is unique due to the presence of both the trifluoromethoxy and carboxaldehyde groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H7F3O2 |
---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
2-(trifluoromethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)17-11-6-5-8-3-1-2-4-9(8)10(11)7-16/h1-7H |
InChI Key |
LGIUQPWCRQIDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OC(F)(F)F |
Origin of Product |
United States |
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